![molecular formula C21H25N5O3 B2632376 N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide CAS No. 1421509-89-8](/img/structure/B2632376.png)

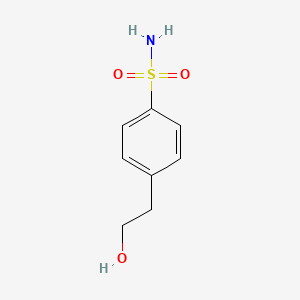

N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . These methods involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Molecular Structure Analysis

Imidazo[1,5-a]pyridine derivatives have unique chemical structures and versatility . They have attracted growing attention due to their optical behaviors and biological properties .

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Aplicaciones Científicas De Investigación

Design and Synthesis for Antimicrobial Activity

Compounds structurally related to N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide have been designed and synthesized with significant antimicrobial activity. For instance, imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB), indicating their potential as new antitubercular agents (Lv et al., 2017). These findings suggest the viability of using structurally similar compounds for developing new antimicrobial therapies.

Potential in Treating Drug-Resistant Tuberculosis

Further research into imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety has demonstrated exceptional in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. Such compounds, particularly with 2,6-dimethyl substitutions, have been highlighted for their potent antitubercular activity, with specific examples showing promising safety and pharmacokinetic properties, thereby marking a new direction for antitubercular drug development (Wu et al., 2016).

Synthesis for Anti-Inflammatory and Analgesic Agents

Compounds with a similar structural framework have been synthesized for their potential anti-inflammatory and analgesic properties. The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, for instance, has led to the discovery of compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing the versatility of these compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Development of Ion-Selective Electrodes for Pharmaceutical Analysis

The structural analogs of this compound have also found application in the development of ion-selective electrodes for pharmaceutical analysis. Such electrodes offer a high degree of specificity and sensitivity for the detection of certain pharmaceutical compounds in biological fluids and preparations, contributing to the field of analytical chemistry and pharmaceutical quality control (Shamsipur & Jalali, 2000).

Antitubercular Agents Against Drug-Resistant Strains

The exploration of substituted imidazo[1,2-a]pyridine-3-carboxamides has yielded compounds with moderate to good antituberculosis activity, highlighting their potential as novel therapeutics against Mycobacterium tuberculosis, including drug-resistant strains. This emphasizes the role of these compounds in addressing the growing challenge of drug resistance in tuberculosis treatment (Jadhav et al., 2016).

Direcciones Futuras

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propiedades

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-28-18-11-16(12-19(13-18)29-2)23-21(27)25-9-7-24(8-10-25)15-17-14-22-20-5-3-4-6-26(17)20/h3-6,11-14H,7-10,15H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUOIGRDRSHWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2632296.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2632302.png)

![1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2632303.png)

![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2632304.png)

![N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2632311.png)

![N-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2632312.png)

![2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2632314.png)

![1-[(2-Methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2632315.png)